molecular formula C8H9NO2S B11729518 Methyl3-amino-4-mercaptobenzoate

Methyl3-amino-4-mercaptobenzoate

Cat. No.: B11729518
M. Wt: 183.23 g/mol
InChI Key: ZCKPTTBRWYHPOT-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-mercaptobenzoate is an organic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a mercapto group (-SH) attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-mercaptobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-mercaptobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of methyl 3-amino-4-mercaptobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-mercaptobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-amino-4-mercaptobenzoate involves its interaction with specific molecular targets. The amino and mercapto groups allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-mercaptobenzoate: Similar structure but with different positional isomerism.

    Methyl 3-amino-4-hydroxybenzoate: Contains a hydroxyl group instead of a mercapto group.

    Methyl 3-amino-4-nitrobenzoate: Contains a nitro group instead of a mercapto group.

Uniqueness

Methyl 3-amino-4-mercaptobenzoate is unique due to the presence of both amino and mercapto groups on the benzoate ester, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 3-amino-4-sulfanylbenzoate

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-7(12)6(9)4-5/h2-4,12H,9H2,1H3

InChI Key

ZCKPTTBRWYHPOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S)N

Origin of Product

United States

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